molecular formula C17H16N2O3S B2846372 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 953015-32-2

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2846372
CAS RN: 953015-32-2
M. Wt: 328.39
InChI Key: YXMDNAOVXKHPQI-UHFFFAOYSA-N
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Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as MIA-601, is a chemical compound with potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Evaluation of Derivatives : Compounds synthesized from similar chemical structures have been investigated for their anticancer activity. Specifically, derivatives such as 5-methyl-4-phenyl thiazole and their acetamide counterparts have shown selectivity and potency against human lung adenocarcinoma cells, with certain derivatives exhibiting high apoptosis percentages in cancer cells, suggesting potential for therapeutic applications in cancer treatment (Evren et al., 2019).

Antioxidant, Analgesic, and Anti-inflammatory Actions

  • Computational and Pharmacological Evaluation : Research into heterocyclic derivatives including 1,3,4-oxadiazole and pyrazoles has demonstrated these compounds' potential for toxicity assessment, tumor inhibition, and possessing antioxidant, analgesic, and anti-inflammatory properties. This suggests that structurally similar compounds may also hold therapeutic value in these areas (Faheem, 2018).

Microtubule Inhibition in Cancer Cells

  • Novel Synthesized Microtubule Inhibitor Activity : A novel compound, closely related to the target compound in structural themes, has shown potent antitumor activity against various cancer cells by disrupting microtubule assembly, causing cell cycle arrest, and inducing apoptosis in human hepatocellular carcinoma cells. This points towards a potential use in cancer therapy by targeting the microtubular network within cells (Wu et al., 2009).

Anti-Inflammatory Activity

  • Synthesis of Novel Derivatives with Anti-inflammatory Action : Research into N-(3-chloro-4-fluorophenyl) derivatives, including compounds with structural similarities to the target compound, has shown significant anti-inflammatory activities. This suggests potential applications in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)16-9-13(19-22-16)11-18-17(20)10-15-3-2-8-23-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMDNAOVXKHPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

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